1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a naturally occurring phospholipid commonly found in biological membranes, particularly abundant in bacterial membranes and the inner leaflet of mammalian cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the phosphatidylethanolamine (PE) class of phospholipids, characterized by a zwitterionic headgroup consisting of a phosphate group linked to ethanolamine. [, , , , , , , , , , , , , , , , , , , , , , , , , ] POPE's structure comprises a glycerol backbone esterified to palmitic acid (a saturated fatty acid) at the sn-1 position and oleic acid (an unsaturated fatty acid) at the sn-2 position. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
In scientific research, POPE is widely employed as a model lipid for studying various aspects of biological membranes, including their structure, dynamics, interactions with other molecules, and roles in cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its widespread use stems from its ability to form stable bilayers, mimicking natural cell membranes, and its well-characterized physicochemical properties, making it suitable for various biophysical and biochemical studies.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that plays a significant role in cellular membranes and biological signaling. This compound is a glycerophosphoethanolamine, characterized by its structure, which includes palmitic acid at the sn-1 position of the glycerol backbone. It is essential for maintaining membrane integrity and fluidity, as well as participating in various cellular processes.
This compound can be derived from natural sources, including biological membranes of various organisms, particularly in mammalian tissues. It is also synthesized in laboratories for research and industrial applications.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine belongs to the class of phospholipids, specifically glycerophospholipids. These compounds are integral components of cell membranes, contributing to their structural and functional properties.
The synthesis of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine typically involves a series of reactions including esterification and phosphorylation. The general synthetic route can be summarized as follows:
The molecular formula for 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is C21H44NO7P. Its structure consists of:
The compound features a phosphate group that contributes to its polar characteristics, making it amphiphilic and thus suitable for forming lipid bilayers.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine can undergo several chemical reactions:
1-Palmitoyl-sn-glycero-3-phosphoethanolamine functions primarily within cellular membranes. Its mechanism involves:
The oxidation products derived from this compound have been implicated in chronic inflammation and vascular diseases, highlighting its significance in pathophysiological processes.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine is typically a viscous liquid or solid at room temperature, depending on its purity and specific formulation.
Key chemical properties include:
1-Palmitoyl-sn-glycero-3-phosphoethanolamine has diverse applications in scientific research:
This compound's unique properties make it invaluable for both fundamental research and practical applications across various scientific fields.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (16:0 LysoPE) is synthesized through the concerted action of phospholipases and acyltransferases. This lysophospholipid arises primarily via phospholipase A2 (PLA2)-mediated hydrolysis of phosphatidylethanolamine (PE), selectively cleaving the sn-2 acyl chain to yield the 1-palmitoylated form [8]. Alternatively, it serves as an intermediate in the Lands’ cycle remodeling pathway, where phospholipase A1 generates 2-acyl-lysophospholipids, and lysophospholipid acyltransferases (LPLATs) reacylate the sn-1 position [3]. The palmitoyl moiety at the sn-1 position derives from activated fatty acids (palmitoyl-CoA), while the glycerol-3-phosphate backbone originates from glycolysis intermediates [9]. Ethanolamine is incorporated via the Kennedy pathway or phosphatidylserine decarboxylation [6].
Table 1: Enzymatic Machinery Generating 1-Palmitoyl-sn-glycero-3-phosphoethanolamine
Enzyme Class | Specific Enzymes | Reaction | Subcellular Localization |
---|---|---|---|
Phospholipases | PLA2 (e.g., PldA) | Hydrolysis of PE at sn-2 position | Outer membrane (bacteria); various membranes (eukaryotes) |
Acyltransferases | Aas complex (bacteria); LPLATs (eukaryotes) | Acylation of glycerol-3-phosphate or reacylation of LysoPE | Cytoplasmic membrane surface |
Translocases | LplT | Energy-independent flipping of lysolipids | Inner membrane (gram-negative bacteria) |
16:0 LysoPE is a critical intermediate in membrane homeostasis, enabling rapid adjustment of membrane fluidity and curvature. In Escherichia coli, the LplT-Aas transporter-acyltransferase complex constitutes a dedicated remodeling system: LplT flips periplasmic 16:0 LysoPE to the cytoplasmic leaflet, where Aas immediately reacylates it using acyl-ACP to regenerate diacyl-PE [1]. This prevents lysophospholipid accumulation, which disrupts membrane integrity due to its detergent-like properties [1] [3]. Pathogens like Vibrio cholerae exploit this pathway under bile salt stress, where LysoPE levels surge to ~30% of total lipids, facilitating membrane adaptation [1]. In eukaryotes, 16:0 LysoPE participates in PE recycling between mitochondria and the ER, mediated by intermembrane space proteins (e.g., Ups1p/Ups2p) that regulate export kinetics [6].
The metabolic fate of 16:0 LysoPE is governed by competitive enzymatic pathways:
Quantitative studies in E. coli reveal that LysoPE remodeling is substrate-promoted. The LplT-Aas complex exhibits a binding affinity of 2.3 μM, with interactions mapped to:
Table 2: Metabolic Flux Techniques Applied to 16:0 LysoPE Pathways
Technique | Model System | Key Insight | Reference |
---|---|---|---|
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) | E. coli BTH101 | LplT-Aas complex formation confirmed via cAMP-dependent LacZ expression | [1] |
Pull-down assays + SDS-PAGE | Purified LplT/Aas proteins | Direct protein interaction (Kd 2.3 μM); reduced by lyso-PE/lyso-PG | [1] |
Stopped-flow fluorescence | GpdQ metallohydrolase | Substrate-promoted activation of binuclear center for phosphodiester hydrolysis | [4] |
31P-NMR/HPLC-ELSD | Mitochondrial fractions | PS transport to inner membrane → PE decarboxylation independent of Ups1p/Ups2p | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7